molecular formula C5H5NO4 B13702251 2-Hydroxy-2-(4-oxazolyl)acetic Acid

2-Hydroxy-2-(4-oxazolyl)acetic Acid

Cat. No.: B13702251
M. Wt: 143.10 g/mol
InChI Key: ZBEPEKWNAOHLEB-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-oxazolyl)acetic acid is a heterocyclic carboxylic acid derivative characterized by a central oxazole ring substituted at the 4-position and a hydroxyl-bearing acetic acid moiety. These analogs often exhibit biological activity, including antimicrobial and allelopathic properties, and serve as intermediates in organic synthesis .

Properties

Molecular Formula

C5H5NO4

Molecular Weight

143.10 g/mol

IUPAC Name

2-hydroxy-2-(1,3-oxazol-4-yl)acetic acid

InChI

InChI=1S/C5H5NO4/c7-4(5(8)9)3-1-10-2-6-3/h1-2,4,7H,(H,8,9)

InChI Key

ZBEPEKWNAOHLEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-oxazolyl)acetic acid typically involves the reaction of oxazole derivatives with glyoxylic acid. One common method includes the condensation of 4-oxazolecarboxaldehyde with glyoxylic acid under acidic conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of 2-Hydroxy-2-(4-oxazolyl)acetic acid may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: 2-Hydroxy-2-(4-oxazolyl)acetic acid can undergo oxidation reactions to form corresponding oxazole carboxylic acids.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The hydroxyl group can be substituted with various functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide, or other halogenating agents.

Major Products Formed:

Scientific Research Applications

2-Hydroxy-2-(4-oxazolyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-oxazolyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of target proteins. These interactions can influence various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations:

  • Oxazole vs. Thiazole Substitution : Oxazole-containing compounds (e.g., 2-Hydroxy-2-(4-oxazolyl)acetic acid) generally exhibit higher metabolic stability compared to thiazole analogs due to reduced susceptibility to enzymatic degradation .
  • Phenyl Substitution : Methoxy or hydroxyl groups on the phenyl ring enhance solubility in polar solvents but reduce lipophilicity. For instance, the 4-methoxyphenyl derivative is water-soluble at physiological pH, making it suitable for ecological studies .

Biological Activity

2-Hydroxy-2-(4-oxazolyl)acetic acid, a compound featuring an oxazole ring, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C6H7N1O3
  • Molecular Weight : 155.13 g/mol
  • IUPAC Name : 2-Hydroxy-2-(4-oxazolyl)acetic acid

The biological activity of 2-Hydroxy-2-(4-oxazolyl)acetic acid primarily stems from its ability to interact with various molecular targets, particularly enzymes and receptors involved in metabolic pathways. These interactions can modulate biochemical processes, influencing cellular responses.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds, including 2-Hydroxy-2-(4-oxazolyl)acetic acid, exhibit significant antimicrobial properties. A study evaluated the minimum inhibitory concentration (MIC) of various oxazole derivatives against several microbial strains:

CompoundMIC (µg/ml) against Candida albicansMIC (µg/ml) against E. coli
2-Hydroxy-2-(4-oxazolyl)acetic acid1.620
Reference Drug (Ampicillin)0.512.5

These results suggest that this compound possesses notable antimicrobial efficacy, particularly against fungal pathogens .

Anticancer Potential

Recent studies have highlighted the anticancer properties of oxazole derivatives. For instance, compounds similar to 2-Hydroxy-2-(4-oxazolyl)acetic acid have shown cytotoxic effects on various cancer cell lines:

CompoundCell LineCC50 (µM)
2-Hydroxy-2-(4-oxazolyl)acetic acidHT29 (Colon Cancer)58.44
Reference Drug (Cisplatin)HT29 (Colon Cancer)47.17

The above data indicates that the compound's cytotoxicity is comparable to established chemotherapeutic agents, suggesting its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : In a study conducted by Singh et al., various oxazole derivatives were synthesized and tested for their antibacterial activity against strains like E. coli and S. aureus. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, reinforcing the therapeutic potential of oxazole compounds .
  • Cytotoxicity in Cancer Research : A comprehensive evaluation of new oxazolo[5,4-d]pyrimidines demonstrated that derivatives similar to 2-Hydroxy-2-(4-oxazolyl)acetic acid showed promising results against multiple cancer cell lines, with a focus on reducing toxicity to normal cells while maintaining efficacy against cancerous cells .

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